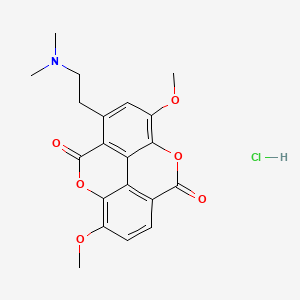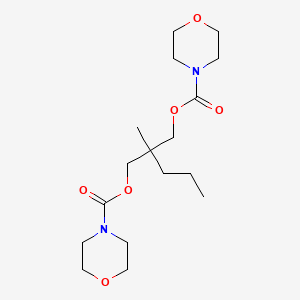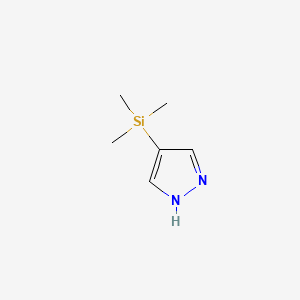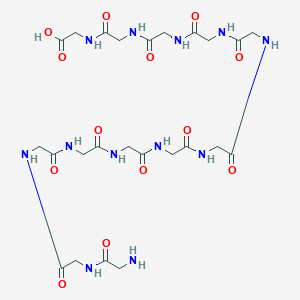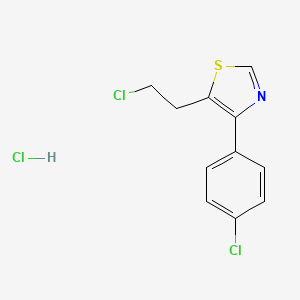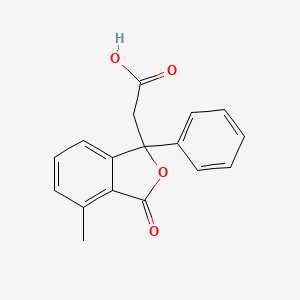![molecular formula C18H17N5O B14685962 5-[(e)-(2-Methoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine CAS No. 27961-95-1](/img/structure/B14685962.png)
5-[(e)-(2-Methoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(e)-(2-Methoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine is a complex organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a diazenyl functional group (R-N=N-R’), where R and R’ can be either aryl or alkyl groups . This compound is notable for its vibrant color, which makes it useful in various applications, including dyes and pigments.
Méthodes De Préparation
The synthesis of 5-[(e)-(2-Methoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine typically involves the azo coupling reaction. This reaction entails the electrophilic substitution of an aryl diazonium cation with another aryl ring, especially those substituted with electron-donating groups . The reaction conditions often require maintaining a low temperature to stabilize the diazonium salts. Industrial production methods may involve large-scale azo coupling reactions with optimized conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
5-[(e)-(2-Methoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-[(e)-(2-Methoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a dye and pigment due to its vibrant color. It is also studied for its photochemical properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mécanisme D'action
The mechanism of action of 5-[(e)-(2-Methoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, leading to various biological effects. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparaison Avec Des Composés Similaires
Similar compounds to 5-[(e)-(2-Methoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine include other azo compounds with different substituents on the aromatic rings. These compounds share similar chemical properties but may differ in their specific applications and biological activities. For instance, compounds like 2-hydroxy-5-[(e)-(4-methoxyphenyl)diazenyl]benzoic acid have been studied for their dye properties and biological activities . The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
27961-95-1 |
|---|---|
Formule moléculaire |
C18H17N5O |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
5-[(2-methoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine |
InChI |
InChI=1S/C18H17N5O/c1-12-16(23-22-14-10-6-7-11-15(14)24-2)17(21-18(19)20-12)13-8-4-3-5-9-13/h3-11H,1-2H3,(H2,19,20,21) |
Clé InChI |
SWYYNAYHDUOELQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC(=N1)N)C2=CC=CC=C2)N=NC3=CC=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(e)-(2,6-Dimethylphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14685881.png)
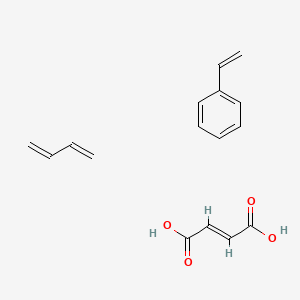


![1-(2-{2-[(Propan-2-yl)oxy]ethoxy}ethoxy)butane](/img/structure/B14685922.png)
![nonacyclo[17.15.1.12,10.04,9.011,16.021,26.027,35.028,33.018,36]hexatriaconta-1(34),2,4,6,8,10(36),11,13,15,17,19,21,23,25,27(35),28,30,32-octadecaene](/img/structure/B14685926.png)
